molecular formula 6-O-α-D-Glucopyranosyl-D-sorbitol: C12H24O11; 1-O-α-D-Glucopyranosyl-D-mannitol dihydrate: C12H24O11.2H2O<br>C12H24O11 B1208957 Isomalt CAS No. 20942-99-8

Isomalt

Numéro de catalogue B1208957
Numéro CAS: 20942-99-8
Poids moléculaire: 344.31 g/mol
Clé InChI: SERLAGPUMNYUCK-DCUALPFSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Isomalt is a sugar substitute created from real sugar that has been made from beets . It is a sugar-free sweetener discovered during the 1960s . It is white, crystalline, and odorless . Isomalt is used in many factory-produced foods like hard candies, chewing gum, chocolates, baked goods, and cough drops .


Synthesis Analysis

Isomalt is the only bulk sugar replacer made exclusively from sucrose . It is derived by a two-step production process, comprising an enzymatic conversion and, in addition, a hydrogenation process .


Molecular Structure Analysis

Isomalt is an equimolar mixture of two diastereomeric disaccharides: 1- O -α- D -glucopyranosido- D -mannitol (1,1-GPM) and 6- O -α- D -glucopyranosido- D -sorbitol (1,6-GPS) .


Chemical Reactions Analysis

Isomalt is a mixture of two isomers:α- D -glucopyranosyl–1-6-mannitol (GPM) and α- D -glucopyranosyl–1-6-sorbitol (GPS) .


Physical And Chemical Properties Analysis

Isomalt is an odorless, white, crystalline substance containing about 5% water of crystallisation . Its molecular formula is C12H24O11 and its molar mass is 344.31 g/mol .

Applications De Recherche Scientifique

Non-Cariogenic Sweetener

Isomalt is known for its non-cariogenicity , meaning it does not contribute to tooth decay. It is not a substrate for plaque-polysaccharide synthesizing glucosyltransferases from Streptococci and inhibits glucan formation of glucosyltransferase from Streptococcus mutans . This property makes it an ideal sweetener for tooth-friendly confectionery products.

Reduced Caloric Value

With less than 50% of the calories of sucrose, Isomalt offers a reduced physiological caloric value. This is due to its limited digestion and absorption in the small intestine and its symbiotic bacterial utilization in the colon . It’s a suitable ingredient for calorie-reduced and weight management foods.

Diabetic-Friendly Sweetener

Isomalt’s metabolism is practically insulin-independent, making it a suitable sweetener for diabetics. Dietetic studies and oral glucose tolerance studies have demonstrated that Isomalt does not have adverse metabolic effects and is a promising alternative to sucrose for people with diabetes .

Blood Glucose Management

Replacing sugar with Isomalt in sweets has been shown to lead to significantly lower blood glucose response. This is characterized by a reduced incremental glucose peak and a reduction of the two-hour incremental area under the curve, which is crucial for individuals managing their blood glucose levels .

Food Technology and Production

Isomalt is used in the production of calorie-reduced foods and special products for diabetics. Its sensory properties are not distinguishable from sucrose-based products, making it a versatile ingredient in food technology and production .

Safety And Hazards

Isomalt is slightly hazardous in case of inhalation, skin contact, ingestion or eye contact . It may cause eye irritation, skin irritation, and irritation of the digestive tract . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Orientations Futures

Opportunities in the Isomalt market are abundant, driven by the rising demand for healthier food choices and the expanding consumer base seeking sugar alternatives . The increasing prevalence of lifestyle-related diseases and the growing awareness of the detrimental effects of excessive sugar consumption are propelling the market forward .

Propriétés

IUPAC Name

(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERLAGPUMNYUCK-DCUALPFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60872321
Record name 1-O-alpha-D-Glucopyranosyl-D-mannitol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odourless, white, slightly hygroscopic, crystalline mass.
Record name ISOMALT
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Soluble in water, very slightly soluble in ethanol.
Record name ISOMALT
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Mechanism of Action

/Investigators/ compared the effect of a variety of sugar alcohols on calcium absorption from the rat small and large intestine in vitro. An Using chamber technique was used to determine the net transport of Ca across the epithelium isolated from the jejunum, ileum, cecum, and colon of rats. The concentration of Ca in the serosal and mucosal Tris buffer solution was 1.25 mM and 10 mM, respectively. The Ca concentration in the serosal medium was determined after incubation for 30 min and the net Ca absorption was evaluated. The addition of 0.1-200 mM erythritol, xylitol, sorbitol, maltitol, palatinit, or lactitol to the mucosal medium affected net Ca absorption in the intestinal preparations. Differences in Ca transport were observed between portions of the intestine, but not between sugar alcohols tested. /The authors/ concluded that sugar alcohols directly affect the epithelial tissue and promote Ca absorption from the small and large intestine in vitro., Isomalt is a non-cariogenic sweetener, which is widely used in sugar-free candy and chewing gum. Little is known about the effects of Isomalt on de- and remineralization. Binding between calcium and Isomalt has been reported, which could affect the mineral balance. The objective of this study was to examine the effects of Isomalt on de- and remineralization of bovine enamel lesions, both in vitro and in situ. In in vitro study, subsurface enamel lesions were subjected to 3-weeks pH-cycling. Treatments were 5-min rinses with 10% Isomalt solutions daily and 10% Isomalt additions to re- or demineralizing solutions. Standard pH-cycling conditions were used with a 0.2 ppm fluoride background during the remineralization phase. In in situ study, subsurface lesions were exposed 2 months in vivo and brushed three times daily with 10% Isomalt containing toothpaste. Treatment effects were assessed by chemical analysis of the solutions (in vitro) and transversal microradiography (in vitro and in situ). In in vitro study, while 5-min rinses with 10% Isomalt gave slightly increased remineralization, continuous presence of 10% Isomalt (in re- or demineralizing solutions) inhibited both de- and/or remineralization. This lead to significantly smaller overall mineral loss when Isomalt was added during demineralization. In in situ study, remineralization enhancement during short Isomalt treatments was confirmed. Isomalt had a positive effect on the de/remineralization balance when given under conditions relevant to practical use., ... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycemic and insulinemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks.
Record name Isomalt
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Product Name

1-O-alpha-D-Glucopyranosyl-D-mannitol

CAS RN

20942-99-8, 64519-82-0
Record name 1-O-α-D-Glucopyranosyl-D-mannitol
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Record name 1-o-alpha-D-Glucopyranosyl-D-mannitol
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Record name Palatinit
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Record name D-Mannitol, 1-O-.alpha.-D-glucopyranosyl-
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Record name 1-O-alpha-D-Glucopyranosyl-D-mannitol
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Record name 1-O-α-D-glucopyranosyl-D-mannitol
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Record name D-arabino-Hexitol, 6-O-α-D-glucopyranosyl-, (2.xi.)
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Record name GLUCOSYLMANNITOL
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Record name Isomalt
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